molecular formula C28H24ClN5O B2710058 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline CAS No. 1115897-51-2

2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline

Cat. No.: B2710058
CAS No.: 1115897-51-2
M. Wt: 481.98
InChI Key: NQUJQVSCFNMUTQ-UHFFFAOYSA-N
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Description

2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the piperazine moiety: The quinoline derivative can be reacted with 1-(3-chlorophenyl)piperazine under nucleophilic substitution conditions.

    Formation of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with an aromatic aldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or quinoline moieties.

    Reduction: Reduction reactions can be employed to modify the quinoline ring or the oxadiazole moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the piperazine moiety may yield N-oxides, while substitution reactions on the quinoline ring could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structure suggests it may interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, such as dyes, pigments, and polymers. Its unique properties may also make it suitable for use in advanced materials.

Mechanism of Action

The mechanism of action of 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can involve binding to active sites, altering protein conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds such as quinine and chloroquine share the quinoline core and have well-known medicinal properties.

    Piperazine derivatives: Compounds like fluphenazine and trifluoperazine are piperazine derivatives used in antipsychotic medications.

    Oxadiazole derivatives: Compounds such as furazolidone and nitrofurazone are oxadiazole derivatives with antimicrobial properties.

Uniqueness

What sets 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline apart is its combination of these three distinct moieties, which may confer unique biological activities and chemical properties. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

5-[2-[4-(3-chlorophenyl)piperazin-1-yl]quinolin-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClN5O/c1-19-9-11-20(12-10-19)27-31-28(35-32-27)24-18-26(30-25-8-3-2-7-23(24)25)34-15-13-33(14-16-34)22-6-4-5-21(29)17-22/h2-12,17-18H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUJQVSCFNMUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)N5CCN(CC5)C6=CC(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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